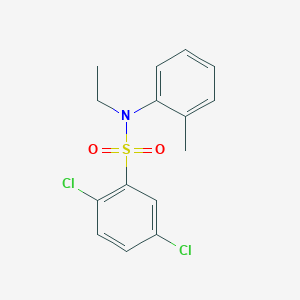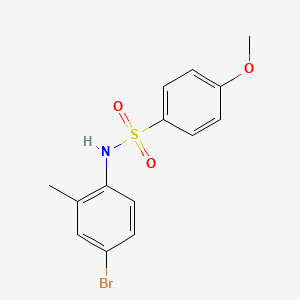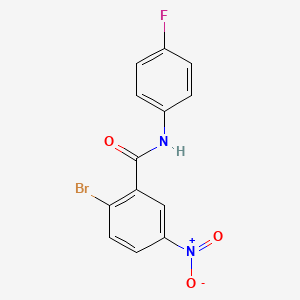![molecular formula C14H10ClFO2 B5755666 3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B5755666.png)
3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde
Descripción general
Descripción
3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10ClFO2 and its molecular weight is 264.68 g/mol. The purity is usually 95%.
The exact mass of the compound 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde is 264.0353354 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Regioselective Protection in Organic Synthesis
The regioselective protection of hydroxyl groups in benzaldehydes, similar to 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde, is a significant process in organic synthesis. Plourde and Spaetzel (2002) demonstrated the successful protection of the 4-hydroxyl group in 3,4-dihydroxy-benzaldehyde using various protecting groups, achieving yields between 67-75% (Plourde & Spaetzel, 2002).
Antimicrobial Additives in Oils and Fuels
Talybov et al. (2022) investigated the synthesis of compounds similar to 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde as antimicrobial additives in lubricating oils and fuels. They reported the stereoselective formation of these compounds and their potential as antimicrobial additives (Talybov, Akhmedova, & Yusubov, 2022).
Bioconversion Potential in Fungal Metabolism
Research by Lauritsen and Lunding (1998) on the white-rot fungus Bjerkandera adusta showed its ability to bioconvert compounds similar to 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde. Their study explored the production of novel halogenated aromatic compounds, indicating the fungus's potential in environmental biotechnology (Lauritsen & Lunding, 1998).
Pd-Catalyzed Ortho C-H Hydroxylation
Chen, Ozturk, and Sorensen (2017) described a Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a unique directing group, relevant to the structural analogs of 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde. This process could have implications for the synthesis of complex molecules in pharmaceuticals (Chen, Ozturk, & Sorensen, 2017).
Fluorinated Microporous Polyaminals for CO2 Adsorption
Li, Zhang, and Wang (2016) utilized derivatives of benzaldehydes, like 4-fluorobenzaldehyde, to synthesize microporous polyaminals. These materials demonstrated high CO2 adsorption, indicating potential applications in environmental remediation and gas separation technologies (Li, Zhang, & Wang, 2016).
Propiedades
IUPAC Name |
3-chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSKHZNCGTUJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B5755593.png)
![N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide](/img/structure/B5755594.png)
![4-[(1,3,4-THIADIAZOL-2-YL)CARBAMOYL]PHENYL ACETATE](/img/structure/B5755602.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)
![4-methoxy-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B5755616.png)

![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)
![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)

![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)
